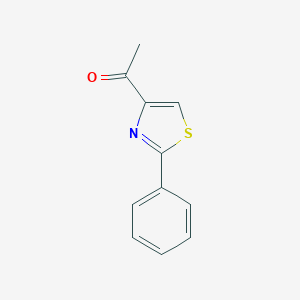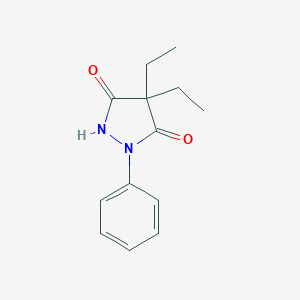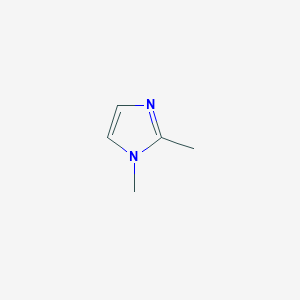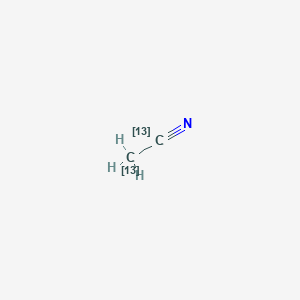
UGNMVLJXQDVALS-UHFFFAOYSA-L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UGNMVLJXQDVALS-UHFFFAOYSA-L is a complex organic compound with the molecular formula C28H20Br2N4Na2O8S2 and a molecular weight of 810.4 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UGNMVLJXQDVALS-UHFFFAOYSA-L typically involves multiple steps, starting from anthraquinone. The process includes bromination, sulfonation, and amination reactions under controlled conditions. The bromination is usually carried out using bromine in the presence of a catalyst, while sulfonation involves the use of sulfuric acid. Amination is achieved using appropriate amines under specific temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to obtain the disodium salt form.
化学反应分析
Types of Reactions
UGNMVLJXQDVALS-UHFFFAOYSA-L undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and amino sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and sulfonated compounds.
科学研究应用
UGNMVLJXQDVALS-UHFFFAOYSA-L has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.
作用机制
The mechanism of action of UGNMVLJXQDVALS-UHFFFAOYSA-L involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells. These properties make it useful in photodynamic therapy for targeting cancer cells.
相似化合物的比较
Similar Compounds
Anthraquinone: The parent compound, used in the synthesis of various derivatives.
1,5-Diaminoanthraquinone: Similar structure but lacks bromine and sulfonate groups.
2,6-Dibromoanthraquinone: Contains bromine atoms but lacks amino and sulfonate groups.
Uniqueness
UGNMVLJXQDVALS-UHFFFAOYSA-L is unique due to its combination of bromine, amino, and sulfonate groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
10130-53-7 |
|---|---|
分子式 |
C28H20Br2N4Na2O8S2 |
分子量 |
810.4 g/mol |
IUPAC 名称 |
disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI 键 |
UGNMVLJXQDVALS-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+] |
| 10130-53-7 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)



![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)
